Clofedanol - 791-35-5

Clofedanol

Catalog Number: EVT-263863
CAS Number: 791-35-5
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clofedanol is a diarylmethane that is 2-chlorophenyl(phenyl)methane substituted on the methane carbon by a 2-(dimethylamino)ethyl group. Used in the treatment of dry cough, it suppresses the cough reflex by a direct effect on the cough centre in the medulla of the brain. It has a role as an antitussive. It is a diarylmethane and a tertiary amino compound. It is a conjugate base of a clofedanol(1+).
Clofedanol is a centrally-acting cough suppressant available in Canada under the trade name Ulone. It is not available in the United States.
Chlophedianol is only found in individuals that have used or taken this drug. It is a centrally-acting cough suppressant available in Canada under the trade name Ulone. It is not available in the United States. Chlophedianol suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain.
Overview

Clofedanol, also known as chlophedianol, is a centrally acting cough suppressant primarily utilized in the treatment of dry cough. It exhibits multiple pharmacological properties, including local anesthetic, antispasmodic, and antihistamine effects. Clofedanol may also demonstrate anticholinergic effects at elevated doses, making it versatile in its therapeutic applications. The compound is marketed under various brand names, including Ninjacof and others, and is administered orally.

Source and Classification

Clofedanol is classified as a cough suppressant within the pharmacological category of antitussives. Its chemical structure is characterized by the formula C17H20ClNOC_{17}H_{20}ClNO, with a molar mass of approximately 289.8 grams per mole. The compound's chemical identifiers include a CAS number of 791-35-5 and a DrugBank identifier of DB04837. Clofedanol is recognized for its efficacy in alleviating cough symptoms associated with respiratory conditions.

Synthesis Analysis

The synthesis of clofedanol involves a series of chemical reactions, primarily utilizing a Mannich reaction as the initial step. The detailed preparation method includes the following stages:

  1. Mannich Reaction: In the presence of an acid catalyst, o-chloroacetophenone reacts with paraformaldehyde and dimethylamine hydrochloride in an organic solvent (typically Virahol or ethanol) to yield 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.
  2. Neutralization: The hydrochloride salt obtained from the previous step undergoes neutralization with an alkali to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone.
  3. Addition Reaction: This intermediate is then reacted with phenyl lithium in an organic solvent to form clofedanol.
  4. Formation of Hydrochloride: Finally, clofedanol reacts with hydrochloric acid to produce clofedanol hydrochloride .

The synthesis parameters include using concentrated hydrochloric acid (1-10% based on o-chloroacetophenone), maintaining a reaction temperature between 60°C and 110°C, and allowing the reaction to proceed for 15 to 40 hours.

Molecular Structure Analysis

Clofedanol has a complex molecular structure characterized by several functional groups:

  • Chemical Formula: C17H20ClNOC_{17}H_{20}ClNO
  • IUPAC Name: 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol
  • Structural Characteristics: The structure includes a chlorophenyl group, dimethylamino group, and a phenylpropanol moiety, contributing to its pharmacological activity.

The compound's three-dimensional configuration can be represented using various chemical drawing software or databases such as PubChem or ChemSpider for further exploration of its spatial arrangement.

Chemical Reactions Analysis

Clofedanol participates in several chemical reactions that define its synthesis and potential modifications:

  1. Mannich Reaction: This reaction is crucial for forming the initial intermediate by combining an amine (dimethylamine) with carbonyl compounds (o-chloroacetophenone and paraformaldehyde).
  2. Neutralization Reaction: Converts the hydrochloride salt into its free base form.
  3. Addition Reaction: Involves nucleophilic attack by phenyl lithium on the carbonyl carbon of the intermediate, leading to the formation of clofedanol.
  4. Hydrochlorination: The final step involves the addition of hydrochloric acid to yield clofedanol hydrochloride.

These reactions illustrate the compound's versatility in synthetic chemistry and its potential for further derivatization.

Mechanism of Action

Clofedanol acts primarily as a cough suppressant through central nervous system mechanisms. It inhibits the cough reflex by acting on specific receptors in the brain responsible for triggering coughing. The compound's local anesthetic properties may also contribute to reducing irritation in the respiratory tract. Additionally, its antihistamine effects can help alleviate symptoms associated with allergic reactions that may provoke coughing.

The pharmacodynamic profile indicates that clofedanol interacts with various neurotransmitter systems, although detailed pathways remain under investigation .

Physical and Chemical Properties Analysis

Clofedanol exhibits distinct physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 120°C
  • Water Solubility: Low solubility at about 0.0621 mg/mL
  • LogP (octanol-water partition coefficient): Approximately 3.51, indicating moderate lipophilicity
  • Polar Surface Area: 23.47 Ų
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2

These properties influence its bioavailability and distribution within biological systems .

Applications

Clofedanol is primarily utilized in clinical settings as an effective treatment for dry coughs associated with various respiratory conditions. Its multifaceted pharmacological profile allows it to serve not only as a cough suppressant but also potentially as an adjunct treatment for conditions involving bronchospasm or irritation due to allergies.

Research continues into its broader applications within therapeutic contexts, particularly concerning its sedative properties and potential use in managing other respiratory ailments .

Pharmacological Mechanisms and Receptor Interactions

Central vs. Peripheral Antitussive Action Pathways

Clofedanol (INN) or chlophedianol (BAN) exerts its primary antitussive effect through central nervous system (CNS) depression, specifically targeting the medullary cough center. The drug crosses the blood-brain barrier after systemic absorption and directly inhibits neuronal excitability in the brainstem's cough integration areas. Studies in anesthetized cats demonstrate that centrally acting antitussives like clofedanol significantly reduce cough number (coughs per stimulus trial) and expiratory motor drive (rectus abdominis burst amplitude) without altering inspiratory timing or diaphragm amplitude during cough [10]. This selective suppression of expiratory phase motor output indicates preferential modulation of cough-specific neural circuits rather than generalized respiratory depression [10] [4].

Notably, clofedanol lacks significant peripheral antitussive actions on airway sensory nerves. Unlike antitussives that target transient receptor potential (TRP) channels or inhibit peripheral opioid receptors, clofedanol's efficacy is abolished by CNS-selective lesions or decerebration in animal models [6]. The drug's molecular structure (C₁₇H₂₀ClNO) facilitates rapid CNS penetration, enabling direct interaction with medullary nuclei involved in cough pattern generation, particularly the nucleus tractus solitarius (NTS) and retroambigual nucleus [1] [3]. This central mechanism distinguishes it from peripherally acting agents that primarily modulate airway afferent sensitivity.

Table 1: Central vs. Peripheral Sites of Antitussive Action

Action SiteNeural TargetsClofedanol ActivityFunctional Outcome
Medullary Cough CenterNucleus tractus solitarius, Retroambigual nucleusDirect inhibition via GABAergic modulationReduced cough frequency and expiratory drive
Peripheral AfferentsVagal Aδ/C-fibers, TRP channelsNegligible activityNo reduction in cough reflex sensitivity
Suprapontine CentersPeriaqueductal gray, Limbic areasIndirect modulationPossible influence on cough perception

Histamine H1 Receptor Antagonism and Implications for Cough Suppression

Clofedanol demonstrates potent histamine H1 receptor antagonism (Ki = 42 nM), contributing to its multimodal antitussive profile [1]. This antihistaminic property:

  • Reduces Mucosal Irritation: By blocking histamine-induced sensory nerve activation in the airways, clofedanol diminishes the peripheral sensitization of cough reflexes. Histamine release during inflammatory conditions lowers the activation threshold of TRPV1-expressing C-fibers, and H1 blockade counteracts this effect [5].
  • Modulates Central Gating: Histamine acts as a neuromodulator in the NTS, potentiating synaptic transmission between airway afferents and second-order neurons. Clofedanol's H1 antagonism within the brainstem may raise the threshold for cough initiation by disrupting this facilitation [3] [5].
  • Synergistic Central-Peripheral Effects: The drug's dual action—central H1 receptor blockade combined with direct cough center suppression—creates a therapeutic synergy not observed in pure central antitussives like codeine. This explains clofedanol's efficacy in histamine-driven cough conditions (e.g., allergic bronchitis) where conventional opioids show limited benefit [1] [3].

However, unlike first-generation sedating antihistamines, clofedanol's H1 blockade occurs at concentrations below those required for CNS depression, minimizing non-cough-related side effects [3].

Dose-Dependent Anticholinergic Effects: Thresholds and Neuropharmacological Impact

At therapeutic doses (12.5–25 mg in humans), clofedanol exhibits minimal anticholinergic activity. However, dose-dependent muscarinic receptor antagonism emerges at plasma concentrations >200 ng/mL, with significant functional impacts:

  • Low-Dose Threshold (<1 mg/kg): Selective M1/M4 receptor blockade in the CNS, potentially enhancing cough suppression via disinhibition of GABAergic interneurons in the medullary reticular formation [1] [3].
  • High-Dose Effects (>2 mg/kg): Non-selective muscarinic antagonism at both central and peripheral receptors, causing:
  • Inhibition of airway submucosal gland secretion (M3-mediated)
  • Reduced vagal afferent excitability (M2-mediated presynaptic inhibition)
  • Altered cough motor pattern timing via M1 receptors in the dorsal respiratory group [3] [6]

Table 2: Dose-Dependent Anticholinergic Effects of Clofedanol

Dose RangeMuscarinic Receptor Subtypes AffectedNeuropharmacological ImpactCough Relevance
Therapeutic (<1 mg/kg)M1, M4 (CNS-predominant)GABAergic disinhibition in cough centerEnhanced central cough suppression
Supratherapeutic (>2 mg/kg)M1-M5 (pan-muscarinic)Reduced airway secretion; Vagal inhibitionDiminished tussive input and mucus clearance
Toxic (>5 mg/kg)M2 cardiac receptors; M3 glandsTachycardia, mucosal dryingLoss of protective cough reflex

Notably, the antitussive efficacy of high-dose clofedanol in "codeine-resistant" coughs (e.g., chronic bronchitis) may partially derive from this anticholinergic component, which suppresses mucus production and airway afferent hyperresponsiveness [4] [8].

Comparative Analysis with Sigma-1 Receptor-Binding Antitussives (e.g., Dextromethorphan)

Clofedanol's receptor interaction profile differs fundamentally from sigma-1 receptor-targeting antitussives like dextromethorphan:

Pharmacological ParameterClofedanolDextromethorphanFunctional Implications
Primary Molecular TargetHistamine H1 receptor; GABAergic modulationSigma-1 receptor; NMDA receptor
Sigma-1 Receptor BindingNegligible (IC50 >10,000 nM)High affinity (IC50 = 346 nM)Dextromethorphan disrupts NTS glutamate signaling via sigma-1/NMDA interactions
Mechanism of Cough SuppressionDirect medullary inhibition; H1 antagonismGlutamatergic modulation; Channel blockade
Efficacy in Codeine-Resistant CoughModerate (via anticholinergic effects)Limited in neurogenic coughClofedanol benefits inflammatory/histaminergic coughs
Neuroplasticity ModulationWeakStrong (sigma-1 regulates neural adaptation)Dextromethorphan superior in chronic maladaptive cough

Clofedanol shows poor affinity for sigma-1 receptors (binding <15% at therapeutic concentrations) [3]. This contrasts sharply with dextromethorphan, which exerts antitussive effects primarily through sigma-1-mediated suppression of N-methyl-D-aspartate (NMDA) receptors in the NTS—a key site for cough reflex potentiation [4] [5]. Consequently:

  • Clofedanol is ineffective against NMDA-dependent cough hypersensitivity (e.g., post-viral neural remodeling)
  • Dextromethorphan lacks clofedanol's antihistaminic benefits for allergen-induced cough [3] [4]

Functional studies reveal that sigma-1 antagonists like dextromethorphan inhibit temporal summation of cough reflexes, while clofedanol suppresses cough initiation threshold. This mechanistic divergence explains their differential clinical efficacy: dextromethorphan excels in chronic refractory cough with central sensitization, whereas clofedanol is preferred for acute histamine-driven cough [4] [5].

Table 3: Functional Classification of Antitussives by Receptor Targets

Receptor ProfilePrototypical AgentsTarget Cough Phenotype
μ-Opioid + Sigma-1Codeine, HydrocodoneLower airway inflammatory cough
Sigma-1/NMDA antagonistDextromethorphanChronic neuroplastic cough
H1 antagonist + Central inhibitorClofedanolAcute allergic/histaminergic cough
GABA-B agonistBaclofenGERD-associated cough

Compound Names Mentioned:Clofedanol, Chlophedianol, Dextromethorphan, Codeine, Hydrocodone, Baclofen, GABA, NMDA, Histamine H1 receptor, Sigma-1 receptor, Muscarinic receptors.

Properties

CAS Number

791-35-5

Product Name

Clofedanol

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3

InChI Key

WRCHFMBCVFFYEQ-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Solubility

6.21e-02 g/L

Synonyms

2-chloro-alpha-(2-dimethylaminoethyl)benzhydrol
Baltix
chlophedianol
chlophendianol hydrochloride
clofedanol
clofedanol hydrochloride

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.